molecular formula C14H22O B7990500 2-(4-iso-Butylphenyl)-2-butanol

2-(4-iso-Butylphenyl)-2-butanol

Cat. No.: B7990500
M. Wt: 206.32 g/mol
InChI Key: GJJSBOQUFXQVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-iso-Butylphenyl)-2-butanol is an organic compound that belongs to the class of secondary alcohols It is structurally characterized by a butanol backbone with an iso-butylphenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iso-Butylphenyl)-2-butanol can be achieved through several methods. One common approach involves the reduction of 2-(4-iso-Butylphenyl)-2-butanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-iso-Butylphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(4-iso-Butylphenyl)-2-butanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: As mentioned earlier, the reduction of the corresponding ketone yields this compound.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-(4-iso-Butylphenyl)-2-butanone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-iso-Butylphenyl)-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism by which 2-(4-iso-Butylphenyl)-2-butanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-iso-Butylphenyl)propionic acid:

    2-(4-iso-Butylphenyl)ethanol:

Uniqueness

2-(4-iso-Butylphenyl)-2-butanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its secondary alcohol group allows for specific reactivity patterns that differ from those of primary alcohols or carboxylic acids, making it valuable in certain synthetic and industrial applications.

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-5-14(4,15)13-8-6-12(7-9-13)10-11(2)3/h6-9,11,15H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJSBOQUFXQVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)CC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.